molecular formula C10H16O6 B8802316 Trimethyl 2-Methylpropane-1,1,3-tricarboxylate

Trimethyl 2-Methylpropane-1,1,3-tricarboxylate

Cat. No. B8802316
M. Wt: 232.23 g/mol
InChI Key: RXJAOXZWWQADKO-UHFFFAOYSA-N
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Patent
US09309204B2

Procedure details

Scheme 2 illustrates an alternative exemplary method for making a compound of the formula 1.3. Starting from (E)-methyl but-2-enoate, reaction with dimethyl malonate and sodium methoxide gives trimethyl 2-methylpropane-1,1,3-tricarboxylate, which can be resolved, by for example, a lipase, to give compound 1.3.
[Compound]
Name
formula 1.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[C:8]([O:15][CH3:16])(=[O:14])[CH2:9][C:10]([O:12][CH3:13])=[O:11].C[O-].[Na+]>>[CH3:4][CH:3]([CH2:2][C:1]([O:6][CH3:7])=[O:5])[CH:9]([C:8]([O:15][CH3:16])=[O:14])[C:10]([O:12][CH3:13])=[O:11] |f:2.3|

Inputs

Step One
Name
formula 1.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(=O)OC)C(=O)OC)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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